Anordrin
Overview
Description
Anordrin, also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic, steroidal selective estrogen receptor modulator (SERM). It is primarily used in China as an emergency contraceptive. This compound has both weak estrogenic and antiestrogenic activity and is the most commonly used emergency contraceptive in China .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anordrin is synthesized through a series of chemical reactions starting from steroidal precursorsThe reaction conditions typically involve the use of strong bases and protective groups to ensure selective reactions at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the steroid backbone are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Anordrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of steroidal selective estrogen receptor modulators.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Primarily used as an emergency contraceptive.
Industry: Utilized in the development of new contraceptive formulations and hormone therapies.
Mechanism of Action
Anordrin exerts its effects by binding to estrogen receptors, where it acts as both an agonist and antagonist depending on the tissue type. It does not bind to androgen or progesterone receptors. In animals, this compound has antigonadotropic effects, inhibiting spermatogenesis and causing atrophy of reproductive organs. Its active metabolite, anordiol, has similar but more potent estrogenic activity. The abortifacient effects of this compound are blocked by supplemental estradiol, indicating its action as an antiestrogen .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment. Unlike Anordrin, Tamoxifen is widely used outside China.
Raloxifene: Used for osteoporosis treatment and breast cancer prevention. It has a different side effect profile compared to this compound.
Clomiphene: Used to treat infertility in women. It has both estrogenic and antiestrogenic effects similar to this compound.
Uniqueness of this compound: this compound is unique in its dual activity as both an estrogen receptor agonist and antagonist, depending on the tissue. Its primary use as an emergency contraceptive in China and its ability to mitigate side effects of other drugs without altering their efficacy sets it apart from other selective estrogen receptor modulators .
Properties
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECSYBNZHIVHW-LKADTRSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872682 | |
Record name | Anordrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56470-64-5 | |
Record name | Anordrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anordrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anordrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANORDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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